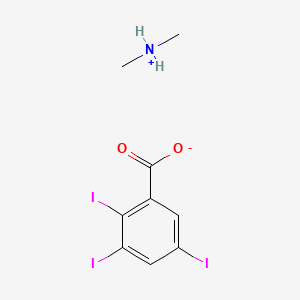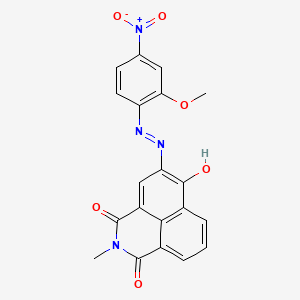
1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, an isonipecotic acid derivative, and an ethyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isonipecotic Acid Derivative:
Introduction of the 3-Oxobutyl Group: The next step involves the introduction of the 3-oxobutyl group through a nucleophilic substitution reaction. This step requires careful control of reaction conditions to ensure the desired product is obtained.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This reaction is typically carried out under acidic conditions to promote the formation of the ester bond.
Formation of the Hydrochloride Salt: The hydrochloride salt is formed by treating the ethyl ester with hydrochloric acid, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxobutyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the 3-oxobutyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biochemical pathways and interactions, especially those involving piperidine derivatives.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, the piperidine ring can interact with neurotransmitter receptors, influencing neurological functions. The phenyl group and the 3-oxobutyl moiety can also participate in various biochemical interactions, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride can be compared with other similar compounds, such as:
1-(3-Oxobutyl)-4-phenylpiperidine: This compound lacks the ethyl ester group, which can affect its solubility and reactivity.
4-Phenylisonipecotic acid: This compound lacks the 3-oxobutyl group, which can influence its biological activity and chemical properties.
1-(3-Oxobutyl)-4-phenylisonipecotic acid methyl ester: This compound has a methyl ester group instead of an ethyl ester, which can affect its pharmacokinetics and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
16036-86-5 |
|---|---|
Fórmula molecular |
C18H26ClNO3 |
Peso molecular |
339.9 g/mol |
Nombre IUPAC |
ethyl 1-(3-oxobutyl)-4-phenylpiperidin-1-ium-4-carboxylate;chloride |
InChI |
InChI=1S/C18H25NO3.ClH/c1-3-22-17(21)18(16-7-5-4-6-8-16)10-13-19(14-11-18)12-9-15(2)20;/h4-8H,3,9-14H2,1-2H3;1H |
Clave InChI |
OWBPFWBYDKXVLI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC[NH+](CC1)CCC(=O)C)C2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide](/img/structure/B13737787.png)









![[(3Z)-3-[(2E)-2-[(1S,7aS)-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13737842.png)

![4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13737854.png)

